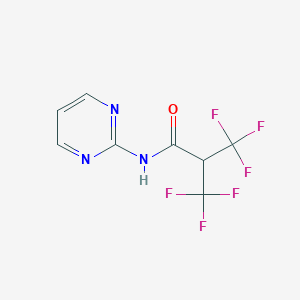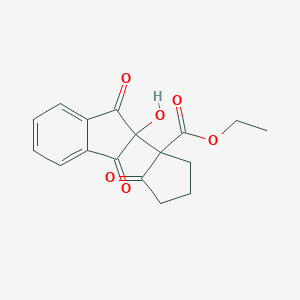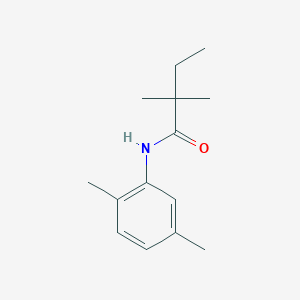
3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). This compound has gained significant interest in the scientific community due to its potential therapeutic applications in metabolic disorders, cancer, and neurodegenerative diseases.
Wirkmechanismus
3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide activates AMPK by binding to the γ-subunit of the enzyme, leading to conformational changes that increase its activity. This activation leads to increased glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue, as well as inhibition of hepatic glucose production. 3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide also inhibits mTORC1, a key regulator of cell growth and proliferation, leading to decreased protein synthesis and cell cycle arrest.
Biochemical and Physiological Effects:
3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide has been shown to have a number of biochemical and physiological effects. It increases glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue, leading to improved insulin sensitivity and reduced hepatic glucose production. 3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide also inhibits mTORC1, leading to decreased protein synthesis and cell cycle arrest. In addition, 3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide has been shown to induce apoptosis and inhibit cell cycle progression in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has high potency and selectivity for AMPK activation. However, 3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide has limitations as well. It has poor solubility in water and requires the use of organic solvents for in vitro experiments. In addition, 3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide has not been extensively tested in human clinical trials, so its safety and efficacy in humans is not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on 3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. 3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide has been shown to improve mitochondrial function and reduce oxidative stress in animal models of these diseases. Another area of interest is its potential use as an adjuvant therapy for cancer. 3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, and further studies are needed to determine its efficacy in combination with these treatments. Finally, there is a need for further research on the safety and efficacy of 3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide in human clinical trials, particularly in the context of metabolic disorders and cancer.
Synthesemethoden
The synthesis of 3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide involves the reaction of 2-amino-4,6-dichloropyrimidine with 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid in the presence of triethylamine. The resulting product is purified by column chromatography to obtain 3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide has been extensively studied for its potential therapeutic applications in metabolic disorders such as diabetes and obesity. It has been shown to activate AMPK, a key regulator of cellular energy homeostasis, leading to increased glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue. 3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide has also been shown to improve insulin sensitivity and reduce hepatic glucose production in animal models of diabetes.
In addition to metabolic disorders, 3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide has also been investigated for its potential anti-cancer effects. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. 3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Eigenschaften
Produktname |
3,3,3-Trifluoro-N-(2-pyrimidinyl)-2-(trifluoromethyl)propionamide |
|---|---|
Molekularformel |
C8H5F6N3O |
Molekulargewicht |
273.14 g/mol |
IUPAC-Name |
3,3,3-trifluoro-N-pyrimidin-2-yl-2-(trifluoromethyl)propanamide |
InChI |
InChI=1S/C8H5F6N3O/c9-7(10,11)4(8(12,13)14)5(18)17-6-15-2-1-3-16-6/h1-4H,(H,15,16,17,18) |
InChI-Schlüssel |
RZUHZWXZJXSZNA-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)NC(=O)C(C(F)(F)F)C(F)(F)F |
Kanonische SMILES |
C1=CN=C(N=C1)NC(=O)C(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[({4-nitrophenyl}carbonyl)amino]-4-methyl-5-(morpholin-4-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B259533.png)
![N-[3-cyano-4-methyl-5-(morpholin-4-ylcarbonyl)thien-2-yl]cyclopropanecarboxamide](/img/structure/B259534.png)
![1-{2-[(4-ethyl-5-{4-nitrophenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine](/img/structure/B259535.png)
![N-(2-methoxyethyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B259536.png)
![3-Amino-2-(5-{4-nitrophenyl}-1,3,4-oxadiazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridine](/img/structure/B259538.png)

![5-(2,4-dimethylphenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B259545.png)
![4-ethoxy-8-fluoro-5H-pyrimido[5,4-b]indole](/img/structure/B259546.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B259547.png)

![2-[4-(Benzylimino)-1,4-dihydro-1-pyridylmethyl]benzonitrile](/img/structure/B259551.png)


